molecular formula C12H16N2O B1334642 2-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 85803-62-9

2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No. B1334642
CAS RN: 85803-62-9
M. Wt: 204.27 g/mol
InChI Key: GSRYZPWIWYYROI-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzaldehyde is a chemical compound that is related to various derivatives synthesized for different applications, including medicinal chemistry. The compound is characterized by the presence of a 4-methylpiperazine group attached to a benzaldehyde moiety. This structure is a key feature in several synthesized compounds that have been studied for their potential use in drug development and other chemical applications.

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating an efficient and scalable method for producing such derivatives . Another synthesis approach involved the conversion of 4-methylbenzoic acid to its dihydrochloride derivative via α-bromination and subsequent amination, with optimization of reaction conditions to achieve high yields .

Molecular Structure Analysis

The molecular structure and conformational stability of compounds containing the 4-methylpiperazine moiety have been investigated using various computational methods. Ab initio Hartree-Fock and density functional theory (DFT) were employed to study the molecular geometry and vibrational frequencies of a related drug molecule, revealing the presence of three staggered stable conformers and providing complete vibrational mode assignments . Additionally, the crystal structure of a benzimidazole derivative with a 4-methylpiperazine group was determined, confirming the predicted structure from chemical and spectral analysis and providing detailed insights into the bond lengths, angles, and ring conformations .

Chemical Reactions Analysis

The chemical behavior of this compound derivatives in various reactions has been explored. For example, azo-benzoic acids derived from related benzaldehydes exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being influenced by solvent composition and pH . This indicates that the 4-methylpiperazine derivatives can participate in complex chemical equilibria, which is important for understanding their reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpiperazine derivatives are closely related to their molecular structure. The experimental and theoretical spectra, as well as the calculated HOMO and LUMO energies, suggest that charge transfer occurs within the molecule, which is significant for understanding the electronic properties and reactivity of these compounds . The antimicrobial activity of novel derivatives has also been evaluated, with some compounds exhibiting significant activity against bacterial and fungal strains, highlighting the potential of these derivatives in pharmaceutical applications .

Scientific Research Applications

Catalytic Applications

2-(4-Methylpiperazin-1-yl)benzaldehyde and its derivatives are explored in catalytic applications. One study highlights the enantioselective ethylation of benzaldehyde using a N/N/O-tridentate chiral diamino isoborneol, derived from 10-(4-methylpiperazin-1-yl)isoborneol (Engel, Maroto, Martínez, & Cerero, 2008). Another research demonstrates the use of (S)-2-(4-methylpiperazin-1-ylmethyl)indoline for the enantioselective preparation of (S,S)-1,2-Bis(1-hydroxyalkyl)benzenes (Asami, Wada, & Furuya, 2001).

Synthetic Chemistry

This compound is pivotal in synthetic chemistry. One study describes an efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib (Koroleva et al., 2012). Similarly, synthesis and characterization of 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, a thiophene-2-carboxaldehyde derivative, demonstrate its potential in pharmacological applications (Shareef et al., 2016).

Pharmacology and Biotechnology

In pharmacology, compounds containing this compound are investigated for their potential in various applications. The synthesis of benzimidazoles containing this molecule demonstrates potential as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018). In biotechnology, the compound is studied in relation to benzaldehyde bioproduction by Pichia pastoris in a bioreactor setting (Craig & Daugulis, 2013).

Molecular Binding and Characterization

Research also focuses on molecular binding and characterization. The synthesis and binding studies of a new DNA minor groove binder incorporating this compound is an example of its application in molecular biology (Clark et al., 1998). Another study involves the Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites, demonstrating its utility in organic transformations (Horike, Dincǎ, Tamaki, & Long, 2008).

Safety and Hazards

“2-(4-Methylpiperazin-1-yl)benzaldehyde” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYZPWIWYYROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383786
Record name 2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85803-62-9
Record name 2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85803-62-9
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Synthesis routes and methods

Procedure details

A solution of 1-methylpiperazine (139.5 mL, 1.26 moles), potassium carbonate (145 g, 1.05 moles), and 2-fluorobenzaldehyde (73.7 mL, 0.7 moles) in water (700 mL) was heated at reflux for 18 hours. The solution was cooled to room temperature, extracted with methylene chloride (2×700 mL), and the combined organic layers were washed with water (2×700 mL). The organic layer was dried (MgSO4), filtered, and the solvent was removed in vacuo to afford 140 g of a dark oil. 1H NMR (400 MHz, CDCl3) 7.79 (dd, J=1.2, 7.9 Hz, 1H), 7.52 (td, J=1.5, 7.5 Hz, 1H), 7.11 (m, 2H), 3.12 (t, J=4.8 Hz, 4H), 2.63 (brs, 4H), 2.39 (s, 3H); 13C NMR (100 MHz, CDCl3) 191.6, 155.8, 135.2, 130.0, 128.9, 122.8, 119.2, 55.3, 54.1, 46.3.
Quantity
139.5 mL
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
73.7 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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